

# structure and chemical properties of ALW-II-49-7

Author: BenchChem Technical Support Team. Date: December 2025



#### **ALW-II-49-7: A Technical Guide for Researchers**

An In-depth Technical Guide on the Structure, Chemical Properties, and Biological Activity of the Kinase Inhibitor **ALW-II-49-7**.

For Researchers, Scientists, and Drug Development Professionals.

#### Introduction

**ALW-II-49-7** is a potent and selective, ATP-competitive, type II kinase inhibitor. It has garnered significant interest within the research community for its marked inhibitory activity against several receptor tyrosine kinases implicated in cancer and other diseases. This document provides a comprehensive overview of the chemical structure, properties, biological targets, and associated signaling pathways of **ALW-II-49-7**, intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

# **Chemical Structure and Properties**

**ALW-II-49-7** is a synthetic small molecule with a complex aromatic structure. Its systematic chemical name is 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide.

Table 1: Chemical Identifiers and Properties of ALW-II-49-7



| Property          | Value                                                                                                | Reference |  |
|-------------------|------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 5-[(2-methyl-5-{[3-<br>(trifluoromethyl)phenyl]carbam<br>oyl}phenyl)amino]pyridine-3-<br>carboxamide | [1]       |  |
| Molecular Formula | C21H17F3N4O2                                                                                         | [2][3]    |  |
| Molecular Weight  | 414.38 g/mol                                                                                         | [2][3]    |  |
| CAS Number        | 1135219-23-6                                                                                         | [3]       |  |
| SMILES            | Cc1ccc(cc1NC2=CN=C(C=C2)<br>C(=O)N)C(=O)Nc3cccc(c3)C(F<br>)(F)F                                      |           |  |
| Solubility        | Soluble in DMSO (up to 100 mg/mL with sonication)                                                    | [2][3]    |  |
| Storage           | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.                                           | [3]       |  |

Note: Experimental data for properties such as pKa, logP, and melting point are not readily available in the reviewed literature. These values may be estimated using computational prediction tools.

# **Biological Activity and Target Profile**

**ALW-II-49-7** is a multi-targeted kinase inhibitor, demonstrating potent activity against Ephrin receptors and Discoidin Domain Receptors.

### **Primary Targets and In Vitro Potency**

The primary biological targets of **ALW-II-49-7** are EphB2, DDR1, and DDR2. Its inhibitory activity has been quantified in various cellular and biochemical assays.

Table 2: In Vitro Inhibitory Activity of ALW-II-49-7 against Primary Targets



| Target | Assay Type                                                                  | Potency                    | Reference |
|--------|-----------------------------------------------------------------------------|----------------------------|-----------|
| EphB2  | Cellular Assay<br>(ephrinB1-induced<br>autophosphorylation<br>in U87 cells) | EC50 = 40 nM               | [2][3]    |
| DDR1   | Biochemical Kinase<br>Assay                                                 | IC50 = 12.4 nM             | [4]       |
| DDR2   | Biochemical Kinase<br>Assay                                                 | IC <sub>50</sub> = 18.6 nM | [4]       |

## **Kinase Selectivity Profile**

**ALW-II-49-7** exhibits a degree of selectivity, though it is known to inhibit other kinases at higher concentrations. A KinomeScan analysis revealed binding to a set of kinases including, but not limited to, RAF1, LYN, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, and PDGFRβ[1][5].

#### **Mechanism of Action**

**ALW-II-49-7** functions as a type II kinase inhibitor. This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase domain. In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor. This mechanism contributes to its selectivity and potency. The cocrystal structure of **ALW-II-49-7** in complex with the EphA7 kinase domain (PDB code: 3dko) confirms this binding mode[6].

# **Signaling Pathways**

By inhibiting its primary targets, **ALW-II-49-7** modulates several downstream signaling pathways crucial for cell proliferation, migration, and survival.

### **EphB2 Signaling**

Inhibition of EphB2 by **ALW-II-49-7** can impact cancer cell biology through the modulation of pathways including the Abl-cyclin D1 and PI3K/Akt signaling cascades.





Click to download full resolution via product page

Caption: ALW-II-49-7 inhibits EphB2, affecting downstream pathways.

## **DDR1/DDR2 Signaling**

The inhibition of DDR1 and DDR2 by **ALW-II-49-7** can disrupt collagen-mediated signaling, which is pertinent in cancer and fibrotic diseases. Key downstream pathways include the MAPK/ERK and PI3K/Akt cascades.





Click to download full resolution via product page

Caption: ALW-II-49-7 disrupts collagen-induced DDR1/2 signaling.



## **Experimental Protocols**

Detailed experimental protocols for the synthesis and specific kinase assays for **ALW-II-49-7** are not extensively detailed in publicly available literature. However, based on published studies, the following outlines the general methodologies employed.

### **Synthesis**

A detailed, step-by-step synthesis protocol for **ALW-II-49-7** is not publicly available. However, its structure suggests a multi-step synthesis involving the coupling of substituted aniline and pyridine fragments, likely through amide bond formation and potentially palladium-catalyzed cross-coupling reactions.

## **EphB2 Inhibition Assay in U87 Glioblastoma Cells**

This cellular assay is designed to measure the ability of **ALW-II-49-7** to inhibit the ligand-induced autophosphorylation of endogenous EphB2.

Principle: U87 glioblastoma cells, which endogenously express EphB2, are treated with **ALW-II-49-7** followed by stimulation with the EphB2 ligand, ephrin-B1. The phosphorylation status of EphB2 is then assessed by immunoprecipitation and Western blotting.

#### Materials:

- U87 glioblastoma cells
- ALW-II-49-7
- Recombinant ephrin-B1-Fc
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-EphB2 antibody for immunoprecipitation
- Anti-phosphotyrosine antibody
- Anti-EphB2 antibody for Western blotting
- Protein A/G agarose beads



SDS-PAGE gels and Western blotting apparatus

#### Procedure:

- Cell Culture: Culture U87 cells to approximately 80-90% confluency.
- Serum Starvation: Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal receptor tyrosine kinase activity.
- Inhibitor Treatment: Treat the cells with varying concentrations of ALW-II-49-7 (e.g., 0.01-10 μM) or vehicle control (DMSO) for 1 hour.
- Ligand Stimulation: Stimulate the cells with ephrin-B1-Fc (e.g., 2  $\mu$ g/mL) for a short period (e.g., 15-30 minutes) at 37°C.
- · Cell Lysis: Wash the cells with cold PBS and lyse with ice-cold lysis buffer.
- Immunoprecipitation:
  - Clarify the cell lysates by centrifugation.
  - Incubate the supernatant with an anti-EphB2 antibody overnight at 4°C.
  - Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
  - Wash the beads several times with lysis buffer.
- Western Blotting:
  - Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB2.
  - Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.



 Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EphB2 phosphorylation by ALW-II-49-7 and calculate the EC<sub>50</sub> value.



Click to download full resolution via product page

Caption: Workflow for assessing EphB2 inhibition by ALW-II-49-7.

## In Vitro Kinase Assays for DDR1 and DDR2

Biochemical kinase assays are used to determine the direct inhibitory effect of **ALW-II-49-7** on the enzymatic activity of DDR1 and DDR2. Commercially available platforms such as LanthaScreen® (Thermo Fisher Scientific) or ADP-Glo™ (Promega) are commonly used for this purpose.

General Principle (LanthaScreen® Eu Kinase Binding Assay): This is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the kinase. When both are bound, FRET occurs. **ALW-II-49-7** competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal.

General Principle (ADP-Glo™ Kinase Assay): This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is performed in the presence of ATP and a suitable substrate. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. The amount of light produced is proportional to the kinase activity. **ALW-II-49-7** will reduce the amount of ADP produced, resulting in a lower luminescent signal.

A detailed, step-by-step protocol would be specific to the chosen assay platform and should be followed according to the manufacturer's instructions.

#### Conclusion



**ALW-II-49-7** is a valuable research tool for investigating the roles of EphB2, DDR1, and DDR2 in various physiological and pathological processes. Its characterization as a type II inhibitor provides a basis for the structure-guided design of next-generation inhibitors with improved selectivity and potency. The information compiled in this guide is intended to facilitate further research into the therapeutic potential of targeting these kinases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges -PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [structure and chemical properties of ALW-II-49-7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664809#structure-and-chemical-properties-of-alw-ii-49-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com